![molecular formula C20H24ClNO3 B6490154 1-{4-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propoxy]phenyl}ethan-1-one hydrochloride CAS No. 1177966-31-2](/img/structure/B6490154.png)
1-{4-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propoxy]phenyl}ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of tetrahydroisoquinoline, a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Chemical Reactions Analysis
The chemical reactions involving tetrahydroisoquinoline derivatives are diverse and depend on the specific substituents present on the molecule .Applications De Recherche Scientifique
Neuroprotective Agents
SMR000556125, due to its structural similarity to tetrahydroisoquinoline derivatives, has been studied for its potential neuroprotective properties. These compounds can interact with various neural pathways and receptors, potentially offering protection against neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
Anti-inflammatory Agents
Research has indicated that SMR000556125 may possess significant anti-inflammatory properties. This is particularly relevant in the development of treatments for chronic inflammatory conditions, where the compound can inhibit the production of pro-inflammatory cytokines and other mediators .
Anticancer Agents
The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Its mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells, making it a potential candidate for chemotherapy drug development .
Antimicrobial Agents
SMR000556125 has been explored for its antimicrobial properties, including antibacterial and antifungal activities. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Cardiovascular Research
The compound’s effects on cardiovascular health have also been studied. It may influence vascular smooth muscle tone and cardiac function, which could be beneficial in treating conditions such as hypertension and heart failure .
Analgesic Agents
Due to its interaction with neural pathways, SMR000556125 has potential applications as an analgesic. It may help in managing pain by modulating pain signals in the nervous system, offering an alternative to traditional pain medications .
Mécanisme D'action
Target of Action
It’s known that the compound contains a1,2,3,4-tetrahydroisoquinoline moiety , which is a structural component of many biologically active compounds. These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that the compound has animidazole moiety , which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It’s known that the compound has a1,2,3,4-tetrahydroisoquinoline moiety , which is a structural component of many biologically active compounds. These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Orientations Futures
Tetrahydroisoquinoline derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research in this area is likely to continue exploring the potential of these compounds for various therapeutic applications.
Propriétés
IUPAC Name |
1-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3.ClH/c1-15(22)16-6-8-20(9-7-16)24-14-19(23)13-21-11-10-17-4-2-3-5-18(17)12-21;/h2-9,19,23H,10-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBXDJOUSNVYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.